![molecular formula C20H15BrN2O4 B2970785 5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide CAS No. 922135-68-0](/img/structure/B2970785.png)

5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

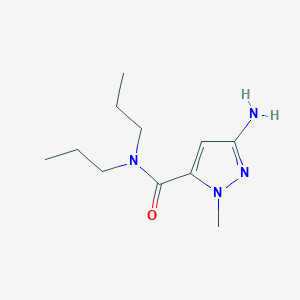

The compound “5-bromo-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)furan-2-carboxamide” is a derivative of dibenzo[b,f][1,4]oxazepin . It is related to a class of compounds that have been studied for their potential use as dopamine D2 receptor antagonists . These compounds are of interest in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

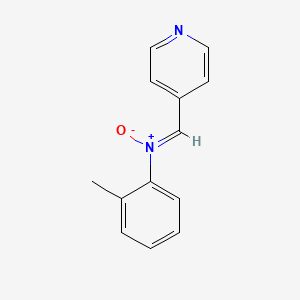

Molecular Structure Analysis

The molecular structure of this compound includes a dibenzo[b,f][1,4]oxazepin ring system, which is substituted with a furan-2-carboxamide group at one position and a bromine atom at another. The dibenzo[b,f][1,4]oxazepin ring system itself contains two benzene rings fused to a seven-membered ring containing an oxygen and a nitrogen atom .Wissenschaftliche Forschungsanwendungen

Versatile Precursor for Novel Azines and Azolotriazines

Sanad and Mekky (2018) explored the use of 2-Acetyl-5,7-dibromobenzofuran as a precursor for creating novel azines and azolotriazines. This compound's reactivity with dimethylformamide-dimethylacetal and aromatic diazonium chloride led to key intermediates useful in synthesizing new heterocyclic compounds, demonstrating its utility in organic synthesis and drug development (Sanad & Mekky, 2018).

Development of Antiprotozoal Agents

Ismail et al. (2004) synthesized a series of compounds, including one structurally related to the queried chemical, for antiprotozoal activity. These compounds showed significant inhibitory effects against Trypanosoma and Plasmodium falciparum, highlighting their potential in developing new antiprotozoal medications (Ismail et al., 2004).

Novel Antibacterial Agents

Palkar et al. (2017) researched analogs of pyrazole-5-ones derived from 2-aminobenzothiazole, structurally related to the compound . These compounds exhibited promising antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential applications in treating bacterial infections (Palkar et al., 2017).

Synthesis of Furan-2,5-dicarboxylic Acid Monoamides

Fischer and Fišerová (2015) investigated the monoamidation of furan-2,5-dicarboxylic acid, a process relevant to the synthesis of compounds like the one . Their work contributes to understanding the chemical pathways and potential applications of furan derivatives in pharmaceutical synthesis (Fischer & Fišerová, 2015).

Poly(Ester Amide)s with 2,5-Furandicarboxamide Moiety

Wilsens et al. (2014) explored the synthesis of novel poly(ester amide)s incorporating 2,5-furandicarboxylic acid, which relates to the chemical structure . This research contributes to the development of new materials with potential applications in biodegradable plastics and other materials science fields (Wilsens et al., 2014).

Wirkmechanismus

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-bromo-N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN2O4/c1-11-3-5-16-14(9-11)23(2)20(25)13-10-12(4-6-15(13)26-16)22-19(24)17-7-8-18(21)27-17/h3-10H,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPONBUZHSRVGFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=C(O4)Br)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-3,5-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2970703.png)

![benzyl 2-(8-allyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2970704.png)

![2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2970709.png)

![6-chloro-N-[6-(dimethylamino)pyrimidin-4-yl]pyridine-3-carboxamide](/img/structure/B2970714.png)

![N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2970717.png)

![3-cyclopentyl-7-{[2-(2-methoxyphenoxy)ethyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2970723.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-methyl-4-(methylthio)butyl)urea](/img/structure/B2970724.png)